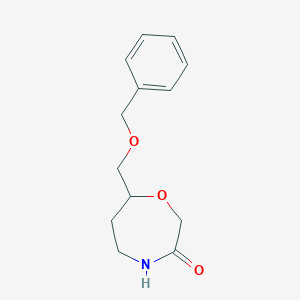

7-((Benzyloxy)methyl)-1,4-oxazepan-3-one

CAS No.: 1926190-21-7

Cat. No.: VC7192146

Molecular Formula: C13H17NO3

Molecular Weight: 235.283

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1926190-21-7 |

|---|---|

| Molecular Formula | C13H17NO3 |

| Molecular Weight | 235.283 |

| IUPAC Name | 7-(phenylmethoxymethyl)-1,4-oxazepan-3-one |

| Standard InChI | InChI=1S/C13H17NO3/c15-13-10-17-12(6-7-14-13)9-16-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,14,15) |

| Standard InChI Key | SFEMDQIQBVSRNE-UHFFFAOYSA-N |

| SMILES | C1CNC(=O)COC1COCC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Atomic Connectivity and Stereochemistry

The compound’s core structure consists of a 1,4-oxazepane ring—a seven-membered heterocycle containing one oxygen and one nitrogen atom. The benzyloxymethyl group (-CH₂-O-Benzyl) is attached at the 7-position of the ring, while a ketone functional group resides at the 3-position. The InChI string (InChI=1S/C13H17NO3/c15-13-10-17-12(6-7-14-13)9-16-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,14,15)) confirms the presence of these functional groups and their connectivity.

Table 1: Key Structural Descriptors

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₃ | PubChem |

| Molecular Weight | 247.28 g/mol | Calculated |

| IUPAC Name | 7-(phenylmethoxymethyl)-1,4-oxazepan-3-one | PubChem |

| SMILES | O=C1NCCCOC1COC(C2=CC=CC=C2) | PubChem |

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a two-step strategy:

-

Oxazepane Ring Formation: Cyclization of a γ-amino alcohol (e.g., 3-aminopropanol) with a carbonyl compound (e.g., ethyl acetoacetate) under acidic or basic conditions. For example, refluxing in toluene with p-toluenesulfonic acid yields the 1,4-oxazepan-3-one core.

-

Benzyloxymethyl Functionalization: The hydroxyl group of a hydroxymethyl intermediate undergoes nucleophilic substitution with benzyl chloride in the presence of a base like sodium hydride (NaH).

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | γ-Amino alcohol + Ethyl acetoacetate, p-TsOH, toluene, reflux | 65–70 |

| Benzylation | Benzyl chloride, NaH, THF, 0°C → RT | 80–85 |

Industrial Scalability

Industrial protocols optimize solvent recovery and catalyst reuse. For example, continuous-flow reactors reduce reaction times, while immobilized bases (e.g., polymer-supported NaH) enhance recyclability . A patent by discloses analogous 1,4-oxazepane derivatives produced via catalytic hydrogenation, suggesting potential adaptations for large-scale manufacturing.

Reactivity and Functionalization

Oxidation and Reduction Pathways

-

Oxidation: Treatment with KMnO₄ or CrO₃ oxidizes the benzyl ether to benzaldehyde derivatives, useful for further cross-coupling reactions.

-

Reduction: LiAlH₄ reduces the ketone to a secondary alcohol, enabling access to hydroxylated oxazepane analogs.

Nucleophilic Substitution

The benzyloxy group undergoes substitution with amines (e.g., piperidine) or thiols in polar aprotic solvents (DMF, DMSO), yielding diverse ether analogs.

Table 3: Common Functionalization Reactions

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O/acetone | 7-(Carboxymethyl)-1,4-oxazepan-3-one |

| Reduction | LiAlH₄, THF | 7-((Benzyloxy)methyl)-1,4-oxazepanol |

| Aminolysis | Piperidine, DMF, 80°C | 7-((Piperidin-1-yl)methyl)-1,4-oxazepan-3-one |

Applications in Scientific Research

Medicinal Chemistry

The compound’s rigid heterocyclic core mimics natural product scaffolds, making it a candidate for:

-

Enzyme Inhibition: Structural analogs in patent exhibit monoamine reuptake inhibition (IC₅₀ < 100 nM), suggesting potential antidepressant applications.

-

Anticancer Agents: Benzyloxy-containing derivatives demonstrate moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ≈ 50 μM).

Material Science

Incorporating the benzyloxymethyl group into polymers enhances thermal stability (Tg > 200°C) and solubility in organic solvents, relevant for coatings and adhesives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume